

Technical Support Center: Enhancing Low-Temperature Flexibility of Thiokol® Elastomers

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This technical support center is designed for researchers, scientists, and drug development professionals working with Thiokol® (polysulfide) elastomers. It provides troubleshooting guidance and answers to frequently asked questions to address challenges encountered during experiments, with a focus on improving low-temperature flexibility.

Troubleshooting Guides

Problem: Elastomer becomes brittle and cracks at low temperatures.



Potential Cause	Recommended Solution	
Inadequate Plasticizer Content	Increase the concentration of a compatible low-temperature plasticizer.[1]	
Incorrect Plasticizer Type	Select a plasticizer known for its effectiveness at low temperatures, such as dioctyl sebacate (DOS) or novel dibenzoate plasticizers.[1][2]	
Plasticizer Migration/Leaching	Consider using a higher molecular weight or polymeric plasticizer to improve permanence.[2] Ensure proper curing parameters to fully lock the plasticizer within the polymer matrix.	
Crystallization of the Elastomer	Incorporate a plasticizer that disrupts the polymer chain regularity, thus inhibiting crystallization.	

Problem: Slow or incomplete cure at low ambient temperatures.



Potential Cause	Recommended Solution	
Reduced Reaction Kinetics	Increase the ambient temperature during curing if possible. For every 10°C (17°F) increase, the application life is roughly halved, and the cure time is reduced.[3] If heating is not possible, extend the curing time significantly.[4][5]	
Low Humidity (for moisture-cure systems)	For manganese dioxide cured polysulfides, low humidity (<10%) can significantly slow down the cure.[3][6] If possible, increase the relative humidity in the curing environment.	
Incorrect Curing Agent Ratio	Ensure the correct mix ratio of the base polymer and the curing agent as specified by the manufacturer.	
Expired or Improperly Stored Materials	Check the expiration date of the elastomer and curing agent. Store materials at the recommended temperature to ensure their reactivity.[7]	

Frequently Asked Questions (FAQs)

Q1: How can I systematically improve the low-temperature flexibility of my Thiokol® elastomer formulation?

A1: The most effective method is the incorporation of a suitable plasticizer.[8] Plasticizers are low molecular weight compounds that position themselves between the polymer chains, increasing intermolecular spacing and enhancing chain mobility. This disruption of the polymer network lowers the glass transition temperature (Tg), the temperature at which the material transitions from a rubbery to a brittle state.[8][9] The selection of the plasticizer is critical; esters like dioctyl sebacate (DOS) and novel dibenzoate plasticizers are known to be effective for improving low-temperature performance in polysulfide elastomers.[1][2]

Q2: What are the key performance indicators to measure low-temperature flexibility?

Troubleshooting & Optimization





A2: The primary indicator is the Glass Transition Temperature (Tg), which can be measured using Differential Scanning Calorimetry (DSC). A lower Tg indicates better flexibility at colder temperatures.[9] Another important metric is the Temperature Retraction (TR-10) value, which determines the temperature at which a stretched and frozen elastomer retracts by 10%. This test is a good indicator of the material's ability to behave like a rubber at low temperatures.

Q3: My plasticizer seems to be leaching out of the cured elastomer over time. How can I prevent this?

A3: This phenomenon is known as plasticizer migration. To mitigate this, consider using a plasticizer with a higher molecular weight or a polymeric plasticizer.[2] These larger molecules are less mobile and have a lower tendency to migrate to the surface of the elastomer. Additionally, ensure that your curing process is optimized. A complete and well-formed cross-linked network will better entrap the plasticizer molecules within the polymer matrix.

Q4: Will adding a plasticizer affect the mechanical properties of my Thiokol® elastomer?

A4: Yes, the addition of a plasticizer will likely alter the mechanical properties. Typically, an increase in plasticizer concentration leads to a decrease in hardness and tensile strength, while increasing the elongation at break. It is crucial to find a balance where the desired low-temperature flexibility is achieved without compromising the essential mechanical properties required for your application.

Q5: Can the curing agent influence the low-temperature properties of the final elastomer?

A5: While the choice of plasticizer has a more direct and significant impact on low-temperature flexibility, the curing system can play a role. The crosslink density, which is influenced by the type and amount of curing agent, can affect the mobility of the polymer chains. A very high crosslink density can restrict chain movement and potentially raise the glass transition temperature. Therefore, optimizing the cure system is an important aspect of formulating for low-temperature applications.

Data Presentation

Table 1: Effect of Plasticizers on the Glass Transition Temperature (Tg) of Polysulfide Elastomers



Plasticizer Type	Concentration (phr*)	Base Polymer	Approximate Tg (°C)
None	0	Polysulfide	-55 to -60
Dioctyl Phthalate (DOP)	20	Polysulfide	-60 to -65
Dibutyl Phthalate (DBP)	20	Polysulfide	-62 to -67
Dioctyl Sebacate (DOS)	20	Polysulfide	-65 to -70[10]
Dibenzoate Ester	20	Polysulfide	-63 to -68
Chlorinated Paraffin	20	Polysulfide	-58 to -63

^{*}phr: parts per hundred rubber

Note: The values presented are approximate and can vary depending on the specific grade of Thiokol® polymer, the exact formulation, and the test method used. This table is intended for comparative purposes.

Experimental Protocols

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

1. Objective: To determine the glass transition temperature (Tg) of a Thiokol® elastomer formulation.

2. Apparatus:

- Differential Scanning Calorimeter (DSC)
- Sample pans (aluminum)
- Crimper for sealing pans
- Microbalance

3. Procedure:



- Prepare a small, uniform sample of the cured elastomer (5-10 mg).
- Place the sample in an aluminum DSC pan and seal it using a crimper.
- Place the sealed sample pan in the DSC cell, with an empty sealed pan as a reference.
- Equilibrate the sample at a temperature well above the expected Tg (e.g., 25°C).
- Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg (e.g., -100°C).
- Hold the sample at the low temperature for a few minutes to achieve thermal equilibrium.
- Heat the sample at a controlled rate (e.g., 10°C/min) through the glass transition region until it is well above the Tg (e.g., 25°C).
- The Tg is determined from the resulting heat flow curve as the midpoint of the step-like transition in the baseline.
- 4. Data Analysis: The change in heat capacity during the transition from a glassy to a rubbery state appears as a step in the DSC thermogram. The Tg is typically reported as the midpoint of this transition.

Temperature Retraction Test (TR-10)

1. Objective: To determine the temperature at which a stretched and frozen elastomer sample retracts by 10% of its elongated length.

2. Apparatus:

- Temperature retraction test apparatus
- Specimen rack with clamps
- Low-temperature chamber (e.g., cooled with liquid nitrogen or dry ice)
- Temperature controller and sensor
- Length measurement device

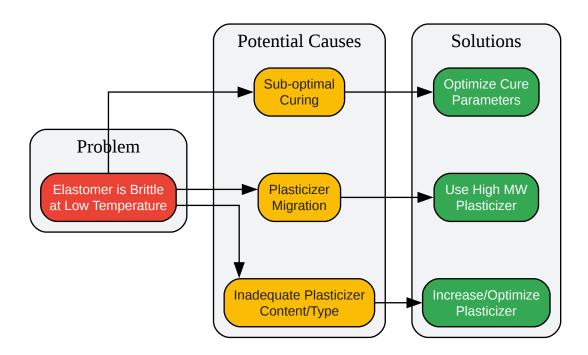
3. Procedure:

- Prepare a standard test specimen (e.g., a dumbbell shape) from the cured elastomer.
- Mount the specimen in the clamps of the test rack.
- Stretch the specimen to a specified elongation (typically 50%).
- Lock the specimen in the elongated state.
- Cool the stretched specimen in the low-temperature chamber to a temperature where it becomes rigid and shows minimal retraction upon release (e.g., -70°C).
- Release the specimen from one of the clamps, allowing it to retract freely.



- Increase the temperature of the chamber at a uniform rate (e.g., 1°C/min).
- Continuously monitor and record the length of the specimen as the temperature increases.
- The TR-10 value is the temperature at which the specimen has retracted to 10% of the initial elongation.
- 4. Data Analysis: Plot the percentage of retraction as a function of temperature. The TR-10 is the temperature at which the retraction curve crosses the 10% mark.

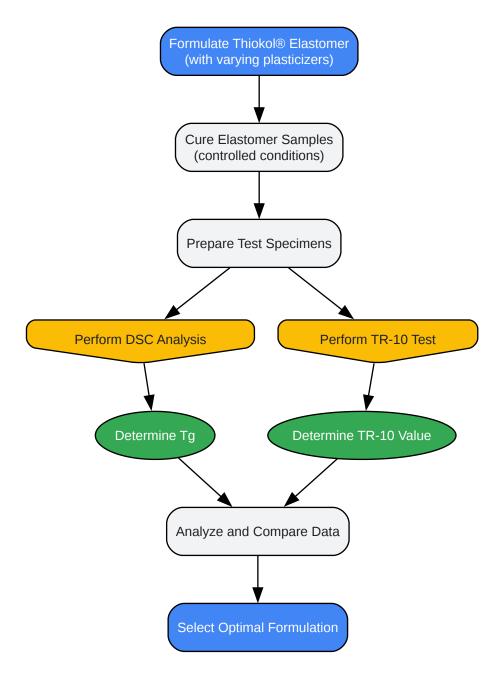
Visualizations



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Caption: Troubleshooting logic for low-temperature brittleness.





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Caption: Workflow for evaluating low-temperature flexibility.

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